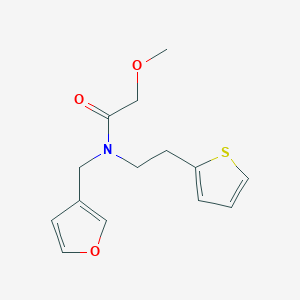

N-(furan-3-ylmethyl)-2-methoxy-N-(2-(thiophen-2-yl)ethyl)acetamide

Description

N-(furan-3-ylmethyl)-2-methoxy-N-(2-(thiophen-2-yl)ethyl)acetamide is a tertiary amide featuring a furan-3-ylmethyl group, a thiophen-2-yl ethyl chain, and a methoxyacetamide backbone. The furan and thiophene moieties contribute to its electron-rich aromatic system, which may influence solubility, metabolic stability, and biological interactions .

Properties

IUPAC Name |

N-(furan-3-ylmethyl)-2-methoxy-N-(2-thiophen-2-ylethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3S/c1-17-11-14(16)15(9-12-5-7-18-10-12)6-4-13-3-2-8-19-13/h2-3,5,7-8,10H,4,6,9,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJULYOLPEVLMCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N(CCC1=CC=CS1)CC2=COC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-3-ylmethyl)-2-methoxy-N-(2-(thiophen-2-yl)ethyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their coupling through amide bond formation. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent selection, temperature control, and purification steps such as recrystallization or chromatography are crucial for achieving high-quality product.

Chemical Reactions Analysis

Types of Reactions

N-(furan-3-ylmethyl)-2-methoxy-N-(2-(thiophen-2-yl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the functional groups attached to the heterocycles.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the furan and thiophene rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions vary depending on the desired substitution, but typical reagents include halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the heterocyclic rings.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential anticancer properties of N-(furan-3-ylmethyl)-2-methoxy-N-(2-(thiophen-2-yl)ethyl)acetamide. For instance, compounds with similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines. Research indicates that derivatives of this compound can induce apoptosis in cancer cells, thereby inhibiting tumor growth in vivo. A study reported that an analog showed an IC50 value of 25.72 μM against MCF cell lines, suggesting promising therapeutic potential against breast cancer .

1.2 Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in pathological processes. Inhibitors derived from similar structures have shown nanomolar activity against human lipoxygenase, which is crucial in inflammatory responses and cancer progression . The presence of furan and thiophene moieties enhances the binding affinity to these enzymes, making them valuable candidates for drug development.

Materials Science

2.1 Electronic Properties

The unique electronic properties of this compound make it suitable for applications in materials science, particularly in organic electronics and photonics. The furan and thiophene rings contribute to the compound's electronic delocalization, which is essential for creating conductive polymers and organic light-emitting diodes (OLEDs). Research has shown that compounds with similar structures exhibit improved charge transport properties, making them ideal for use in electronic devices.

2.2 Synthesis of Nanomaterials

The synthesis of nanomaterials often involves the use of organic compounds as precursors or stabilizers. The structural characteristics of this compound allow it to act as a stabilizing agent in the formation of metal nanoparticles, which are crucial in catalysis and sensing applications . The ability to modify the compound's structure can lead to enhanced stability and functionality of the resulting nanomaterials.

Biological Research

3.1 Pharmacological Studies

Pharmacological studies focusing on the interactions between this compound and biological targets are ongoing. These investigations aim to elucidate the mechanisms by which the compound exerts its biological effects, including receptor binding and signal transduction pathways . Understanding these interactions is vital for developing targeted therapies for diseases such as cancer and inflammatory disorders.

3.2 Toxicological Assessments

As with any new chemical entity, assessing the safety profile of this compound is essential. Toxicological studies are necessary to determine the compound's effects on various biological systems, including potential cytotoxicity and genotoxicity . Such assessments will facilitate its safe application in medicinal chemistry and related fields.

Mechanism of Action

The mechanism by which N-(furan-3-ylmethyl)-2-methoxy-N-(2-(thiophen-2-yl)ethyl)acetamide exerts its effects is largely dependent on its interaction with specific molecular targets. The furan and thiophene rings can interact with various enzymes or receptors, potentially inhibiting their activity or altering their function. These interactions often involve hydrogen bonding, π-π stacking, and other non-covalent interactions that stabilize the compound within the active site of the target molecule.

Comparison with Similar Compounds

Key Observations :

Synthetic Efficiency : The benzyl-furan analog () achieved high yields (≥93%) via direct acylation, suggesting that similar methodologies could apply to the target compound.

Functional Groups: The methoxy group in the target compound may improve solubility compared to cyano- or chloro-substituted analogs ().

Key Insights :

Antiproliferative Potential: Thiophene-acetamides () demonstrate activity against cancer cells, suggesting the target compound’s thiophen-2-yl ethyl group may confer similar properties.

Anti-inflammatory Activity : Furan-containing triazole acetamides () show anti-exudative effects, hinting at possible applications for the target compound in inflammation modulation.

Synthetic Utility : Like N-(4-chloro-2-nitrophenyl)acetamide (), the target compound could serve as a precursor for complex heterocycles due to its reactive amide and aromatic groups.

Crystallographic and Conformational Analysis

- The crystal structure of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (monoclinic space group $ P2_1/c $) reveals planar heterocyclic systems and intermolecular hydrogen bonding, critical for stability .

Biological Activity

N-(furan-3-ylmethyl)-2-methoxy-N-(2-(thiophen-2-yl)ethyl)acetamide is a complex organic compound noted for its potential biological activity, particularly in the realms of medicinal chemistry and pharmacology. This article explores its structural attributes, biological mechanisms, and potential therapeutic applications based on available research findings.

Structural Characteristics

This compound features:

- Furan and Thiophene Rings : These heterocyclic structures contribute to the compound's unique electronic properties.

- Methoxy Group : Enhances reactivity and solubility.

- Acetamide Functional Group : Plays a crucial role in biological interactions.

The molecular formula of this compound is , indicating the presence of essential elements like carbon, hydrogen, nitrogen, oxygen, and sulfur .

Potential Therapeutic Applications

- Anti-inflammatory Effects : The compound has been noted for its potential to inhibit the NLRP3 inflammasome, which is implicated in several inflammatory diseases .

- Pain Management : Its ability to modulate biochemical pathways suggests possible applications in treating pain-related conditions .

- Antimicrobial Properties : Similar compounds in its class have shown antimicrobial activity, indicating that further research could uncover similar properties for this compound .

In Vitro Studies

Research has indicated that compounds with similar structural features exhibit significant biological activities. For instance:

These findings highlight the potential for this compound to exhibit similar biological activities.

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound involves multi-step organic reactions that require precision. The structural uniqueness allows for distinct electronic interactions within biological systems. The presence of both furan and thiophene rings enhances its reactivity compared to other compounds lacking these features .

Q & A

Basic Question

- NMR Spectroscopy : H and C NMR are essential for verifying substituent positions, particularly the furan and thiophene moieties. For example, thiophene protons appear as distinct doublets near δ 7.0–7.5 ppm .

- IR Spectroscopy : Confirms the presence of carbonyl (C=O, ~1650–1700 cm) and methoxy (C-O, ~1250 cm) groups .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] for CHNOS: calc. 279.09) .

How can researchers investigate the pharmacological potential of this compound, particularly its anti-inflammatory or anticancer activity?

Advanced Question

- In Vitro Assays : Use cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory activity) to measure inhibition of cytokines (IL-6, TNF-α) via ELISA. For anticancer studies, employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

- Mechanistic Studies : Perform Western blotting to assess apoptosis markers (e.g., caspase-3) or inflammatory pathways (NF-κB). Molecular docking can predict interactions with targets like COX-2 or EGFR .

What strategies optimize reaction mechanisms for introducing stereochemistry or avoiding side products in derivatives of this compound?

Advanced Question

- Stereocontrol : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) during coupling steps to induce enantioselectivity.

- Byproduct Mitigation : Employ column chromatography or recrystallization (ethanol/water) to isolate pure acetamide. For example, highlights the use of ethyl acetate extraction to remove polar degradates .

- Kinetic Studies : Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) to optimize reaction times and minimize over-substitution .

What are the key challenges in detecting and quantifying degradation products or impurities in this compound?

Advanced Question

- Degradation Pathways : Hydrolysis of the acetamide bond under acidic/basic conditions can generate thiophene-ethylamine and furan-methylamine byproducts. Use HPLC-MS with a C-18 column (gradient: 0.1% formic acid in acetonitrile/water) to separate and identify degradates .

- Stability Testing : Conduct accelerated stability studies (40°C/75% RH) and track impurities using validated LC-MS methods with a limit of detection ≤0.1% .

How should researchers address contradictions in literature regarding synthetic yields or biological activity data for this compound?

Advanced Question

- Yield Discrepancies : Compare reaction parameters (e.g., solvent polarity, catalyst load) across studies. reports yields varying from 68% to 91% for similar acetamides due to differences in purification methods .

- Biological Activity Variability : Replicate assays under standardized conditions (e.g., cell passage number, serum concentration). Use positive controls (e.g., dexamethasone for anti-inflammatory assays) to normalize data .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to evaluate significance of reported differences and identify confounding variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.